5-O-Digalloyl-3,4-di-O-galloylquinic acid
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Description
5-O-Digalloyl-3, 4-di-O-galloylquinic acid, also known as 34-g-5-digqa or 3, 4, 5, 5-tetragqa, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 5-O-Digalloyl-3, 4-di-O-galloylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-O-digalloyl-3, 4-di-O-galloylquinic acid is primarily located in the membrane (predicted from logP).
Scientific Research Applications
HIV Inhibition and Antiviral Properties
5-O-Digalloyl-3,4-di-O-galloylquinic acid, among other similar compounds, has been isolated and characterized as a new class of HIV reverse transcriptase inhibitors from commercial tannic acid. This compound shows significant potential in inhibiting HIV growth in cells with low cytotoxicity, suggesting its role as a promising antiviral agent (Nishizawa et al., 1989). Further research indicates its efficacy in inhibiting HIV replication in infected lymphocytes, demonstrating its potential in HIV/AIDS treatment (Nonaka et al., 1990).
Antioxidant Activity
Galloyl quinic derivatives, including this compound, have been investigated for their antioxidant properties. Studies using Electron Paramagnetic Resonance spectroscopy (EPR) and UV-Vis spectrophotometry have shown that these compounds exhibit strong scavenger activities against various radicals, indicating their potent antioxidant capacities (Baratto et al., 2003).
Pharmacological Activities
Studies on the pharmacological activities of various galloylquinic acids have highlighted their importance in different therapeutic areas. For example, research on tara tannin and tannic acid has shown evidence of diverse galloylquinic acids, including this compound, which can contribute to various biological and pharmacological effects (Clifford et al., 2007).
Antimicrobial and Anti-Inflammatory Properties
Further research indicates the potential of this compound in antimicrobial and anti-inflammatory applications. Its role in inhibiting nitric oxide production and displaying antioxidant activity suggests its use in managing inflammatory conditions and infections (Yang et al., 2013).
Bioavailability and Metabolism
Investigations into the bioavailability and metabolism of galloyl- and caffeoylquinic acids have provided insights into the pharmacokinetics of compounds like this compound. Understanding these aspects is crucial for optimizing their therapeutic efficacy and safety profile (Hussain et al., 2013).
Properties
CAS No. |
123134-20-3 |
---|---|
Molecular Formula |
C35H28O22 |
Molecular Weight |
800.6 g/mol |
IUPAC Name |
(1R,3R,4S,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29+,35-/m1/s1 |
InChI Key |
OFTCZZCLDWTQNJ-JUUXLJTDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
123134-20-3 | |
Synonyms |
3,4,5,5-tetraGQA 3,4-di-O-galloyl-5-O-digalloylquinic acid |
Origin of Product |
United States |
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